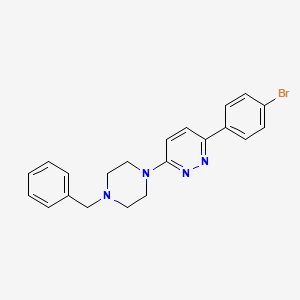
N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide (CEPC) is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It has also been shown to activate the GABAergic system, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. In addition, it has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide is its high potency and selectivity for voltage-gated sodium channels. This makes it a valuable tool for studying the role of these channels in pain and other physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential use as a therapeutic agent for chronic pain and other conditions. Further studies are needed to determine the optimal dosing and administration of this compound for these applications. In addition, there is interest in studying the potential use of this compound as an anti-cancer agent, as well as its potential use in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its high potency and selectivity for voltage-gated sodium channels make it a valuable tool for studying the role of these channels in pain and other physiological processes. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-ethoxybenzylamine, which is then reacted with cyclopropylcarbonyl chloride to yield N-cyclopropyl-4-ethoxybenzylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic and anesthetic properties, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-2-28-22-9-5-18(6-10-22)16-25-14-11-21(12-15-25)26-13-3-4-19(17-26)23(27)24-20-7-8-20/h5-6,9-10,19-21H,2-4,7-8,11-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRPNYUAZOXWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6091535.png)
![1-(2-pyridinylmethyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperazine bis(trifluoroacetate)](/img/structure/B6091542.png)
![(1,3-benzoxazol-2-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6091554.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6091562.png)


![4-chloro-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6091582.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6091594.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)
![1-{[(5-nitro-2-pyridinyl)amino]methyl}-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6091607.png)
![1-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6091614.png)
![3-{2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]vinyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B6091626.png)

